molecular formula C13H16N2O B1321084 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 868245-03-8

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1321084
CAS No.: 868245-03-8
M. Wt: 216.28 g/mol
InChI Key: CSIVWAUHEBOYDH-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioactivities of Phenolic Mannich Bases with Piperazines

A study by Gul et al. (2019) investigated new Mannich bases with piperazines, including derivatives of 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds with the highest potency and selectivity exhibited significant cytotoxic/anticancer activity and CA inhibition, suggesting potential for further research in cancer treatment and enzyme inhibition.

Serotonin Receptor Ligands

Park et al. (2011) found that piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally similar to this compound, have high binding affinities for 5-HT(6) serotonin receptors. This suggests potential applications in neurological research, particularly concerning serotonin regulation and its implications in mental health disorders (Park et al., 2011).

Antimicrobial Activities

Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, related to this compound, and evaluated them for in vitro antimicrobial studies. Certain derivatives exhibited excellent antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Rajkumar et al., 2014).

Dual Action Antidepressant Drugs

Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, structurally related to this compound, were synthesized by Silanes et al. (2004) for potential use as dual-action antidepressant drugs. These compounds showed promising results in vitro for both 5-HT(1A) receptor affinity and serotonin reuptake inhibition (Silanes et al., 2004).

Anti-Ischemic Activity of Cinnamide Derivatives

Zhong et al. (2018) synthesized and characterized cinnamide derivatives, including ones structurally similar to this compound. These compounds demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and showed a protective effect on cerebral infarction, suggesting potential applications in the treatment of ischemic conditions (Zhong et al., 2018).

Mechanism of Action

Future Directions

Piperazine derivatives have a wide range of applications, particularly in the field of medicinal chemistry. They are often used in the synthesis of various pharmaceutical compounds . Future research may focus on developing new synthesis methods and exploring the biological activity of these compounds.

Biochemical Analysis

Biochemical Properties

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with serotonin receptors, particularly the 5-HT₇ receptor, where it acts as an antagonist . This interaction is crucial for understanding its potential therapeutic applications in neuropsychiatric disorders. Additionally, this compound may interact with other receptors and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can modulate cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways . Furthermore, this compound has shown potential anticancer properties by inhibiting the growth of certain cancer cell lines . These effects highlight its potential as a therapeutic agent in various cellular contexts.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its antagonistic action on serotonin receptors involves binding to the receptor site, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. Additionally, this compound may interact with other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to changes in cellular responses, highlighting the need for careful consideration of temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and activity. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with efflux transporters, which can affect its accumulation and localization within cells . The distribution of this compound in tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-piperazin-1-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVWAUHEBOYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609791
Record name 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868245-03-8
Record name 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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